molecular formula C8H8BrFO B13887301 (R)-2-Bromo-1-(3-fluorophenyl)ethan-1-OL

(R)-2-Bromo-1-(3-fluorophenyl)ethan-1-OL

Cat. No.: B13887301
M. Wt: 219.05 g/mol
InChI Key: DEDQEPMGJUPGHH-QMMMGPOBSA-N
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Description

®-2-Bromo-1-(3-fluorophenyl)ethanol is a chiral compound that has garnered interest in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of a bromine atom, a fluorine atom, and a hydroxyl group attached to an ethyl chain, making it a valuable intermediate in organic synthesis and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Bromo-1-(3-fluorophenyl)ethanol typically involves the enantioselective reduction of the corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of 2-bromo-1-(3-fluorophenyl)ethanone using chiral catalysts or biocatalysts such as alcohol dehydrogenases. The reaction conditions often include mild temperatures and the use of co-solvents to enhance the solubility of the substrates .

Industrial Production Methods

In an industrial setting, the production of ®-2-Bromo-1-(3-fluorophenyl)ethanol can be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and enantiomeric purity. The use of biocatalysts in large-scale production is advantageous due to their high stereoselectivity and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions

®-2-Bromo-1-(3-fluorophenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include the corresponding ketones, alkanes, and substituted derivatives, which can be further utilized in various synthetic applications .

Scientific Research Applications

®-2-Bromo-1-(3-fluorophenyl)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-Bromo-1-(3-fluorophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in biocatalysis, the compound acts as a substrate for alcohol dehydrogenases, which catalyze its reduction to the corresponding alcohol. The molecular pathways involved include the transfer of hydride ions and the formation of enzyme-substrate complexes .

Comparison with Similar Compounds

Similar Compounds

    ®-1-(3-Fluorophenyl)ethanol: Similar in structure but lacks the bromine atom.

    ®-1-(3-Fluorophenyl)ethanamine: Contains an amine group instead of a hydroxyl group.

    ®-1-(3-Fluorophenyl)ethanone: The ketone analog of the compound

Uniqueness

®-2-Bromo-1-(3-fluorophenyl)ethanol is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate for the synthesis of complex molecules and chiral compounds .

Properties

Molecular Formula

C8H8BrFO

Molecular Weight

219.05 g/mol

IUPAC Name

(1R)-2-bromo-1-(3-fluorophenyl)ethanol

InChI

InChI=1S/C8H8BrFO/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,11H,5H2/t8-/m0/s1

InChI Key

DEDQEPMGJUPGHH-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)[C@H](CBr)O

Canonical SMILES

C1=CC(=CC(=C1)F)C(CBr)O

Origin of Product

United States

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